methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate
Overview
Description
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-hydroxymethylimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole . The final step involves esterification to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve halogenating agents and bases.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted imidazole compounds .
Scientific Research Applications
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitro-1H-imidazole
- 2-Methyl-5-nitro-1H-imidazole
- Metronidazole
- Tinidazole
Uniqueness
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate is unique due to its specific structural features, including the presence of both a nitro group and an ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-methyl-2-(4-nitroimidazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,7(12)15-3)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZRRMWHKGPBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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